HIV-1 integrase inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

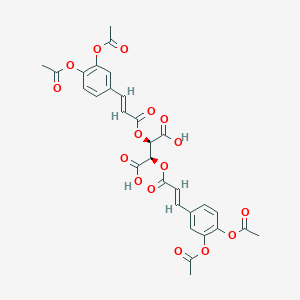

Properties

Molecular Formula |

C30H26O16 |

|---|---|

Molecular Weight |

642.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid |

InChI |

InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1 |

InChI Key |

RMUUAKSNUFVKKT-PMTCXZIRSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the HIV-1 Integrase Inhibitor L-870,810

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the HIV-1 integrase inhibitor L-870,810. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy. This document details the compound's mechanism of action, summarizes its quantitative biological data, and provides detailed experimental protocols for its characterization.

Chemical Structure and Properties

L-870,810 is a potent, small-molecule inhibitor of HIV-1 integrase belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds. Its development represented a significant advancement in the search for novel antiretroviral agents that target the integration step of the HIV-1 replication cycle.

Chemical Structure:

Figure 1: Chemical structure of L-870,810.

Chemical and Physical Properties:

The key chemical and physical properties of L-870,810 are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide |

| CAS Number | 410544-95-5 |

| Molecular Formula | C₂₀H₁₉FN₄O₄S |

| Molecular Weight | 430.45 g/mol |

Biological Activity and Mechanism of Action

L-870,810 is a highly potent inhibitor of the HIV-1 integrase enzyme, specifically targeting the strand transfer step of the integration process. This mechanism of action prevents the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.

Mechanism of Action:

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. During 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. L-870,810 acts as an integrase strand transfer inhibitor (INSTI). It chelates the divalent metal ions (Mg²⁺) in the active site of the integrase enzyme, which is essential for its catalytic activity. By binding to the active site, L-870,810 blocks the binding of the host DNA, thereby preventing the strand transfer reaction.

Figure 2: Mechanism of HIV-1 integration and inhibition by L-870,810.

Quantitative Biological Activity:

The inhibitory potency of L-870,810 has been evaluated in both enzymatic and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value (nM) | Reference |

| In Vitro Strand Transfer Assay | IC₅₀ | 8 | [1] |

| In Vitro Concerted Integration (blunt-ended substrate) | IC₅₀ | 55 | [1] |

| In Vitro Concerted Integration (pre-processed substrate) | IC₅₀ | 1400 | [1] |

| Cell-based HIV-1 Replication Assay | IC₉₅ | 15 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of L-870,810.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Experimental Workflow:

Figure 3: Experimental workflow for the in vitro strand transfer assay.

Detailed Protocol:

-

Plate Preparation:

-

Coat a 96-well microplate with streptavidin.

-

Wash the wells with an appropriate buffer.

-

Add a biotinylated oligonucleotide duplex representing the HIV-1 LTR donor DNA to each well and incubate to allow for binding to the streptavidin.

-

Wash the wells to remove unbound donor DNA.

-

-

Enzyme and Inhibitor Addition:

-

Add a solution containing recombinant HIV-1 integrase to each well and incubate to allow the enzyme to bind to the donor DNA.

-

Prepare serial dilutions of L-870,810 in a suitable solvent (e.g., DMSO) and add them to the wells. Include appropriate controls (no inhibitor and a known inhibitor).

-

-

Strand Transfer Reaction:

-

Initiate the strand transfer reaction by adding a solution containing a labeled target DNA oligonucleotide to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the wells to remove unbound target DNA.

-

Add a detection reagent, such as an antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the label on the target DNA.

-

Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

-

Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Experimental Workflow:

Figure 4: Experimental workflow for the cell-based HIV-1 replication assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable human T-cell line (e.g., MT-4 or CEM-SS) that is susceptible to HIV-1 infection.

-

Seed the cells into a 96-well plate at a predetermined density.

-

-

Compound Addition and Infection:

-

Prepare serial dilutions of L-870,810 and add them to the appropriate wells. Include controls for no drug and a known antiretroviral agent.

-

Infect the cells with a laboratory-adapted strain of HIV-1 at a specific multiplicity of infection (MOI).

-

-

Incubation and Monitoring:

-

Incubate the plates at 37°C in a humidified CO₂ incubator for a period of 4-7 days.

-

Monitor the cells for any signs of cytotoxicity.

-

-

Quantification of Viral Replication:

-

At the end of the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. Alternatively, if using a reporter cell line, measure the reporter gene activity (e.g., luciferase or β-galactosidase).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each concentration of L-870,810 compared to the no-drug control.

-

Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC₅₀) or 95% effective concentration (EC₉₅).

-

Conclusion

L-870,810 is a potent and specific inhibitor of HIV-1 integrase that targets the strand transfer step of viral DNA integration. Its well-characterized mechanism of action and strong antiviral activity have made it a valuable research tool and a precursor to clinically approved integrase inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel antiretroviral agents targeting this essential viral enzyme.

References

The Core Mechanism of HIV-1 Integrase Inhibition: A Technical Guide to Raltegravir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a key step known as integration. This process ensures the persistence of the viral genome in the host and serves as a template for the transcription of viral genes, leading to the production of new virions.[1][2] Due to its vital role in the viral life cycle and the absence of a homologous enzyme in humans, HIV-1 integrase is a prime target for antiretroviral therapy. This guide provides an in-depth analysis of the mechanism of action of Raltegravir, a potent HIV-1 integrase inhibitor, serving as a representative example of this class of antiretroviral drugs.

HIV-1 Integrase: Structure and Catalytic Function

HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct domains:

-

N-terminal domain (NTD): Contains a zinc-binding HHCC motif that facilitates protein multimerization, a crucial aspect of its function.[2][3]

-

Catalytic core domain (CCD): Houses the highly conserved D, D(35)E catalytic triad (Asp64, Asp116, and Glu152), which coordinates the binding of divalent metal ions (Mg²⁺ or Mn²⁺) essential for the catalytic reactions.[3]

-

C-terminal domain (CTD): Binds non-specifically to DNA, contributing to the stability of the enzyme-DNA complex.[2]

The integration of viral DNA into the host genome is a two-step process catalyzed by the integrase enzyme:

-

3'-Processing: This initial step occurs in the cytoplasm within the pre-integration complex (PIC). The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[2][4]

-

Strand Transfer: Following the migration of the PIC into the nucleus, the integrase enzyme facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA. This is achieved through a nucleophilic attack on the phosphodiester backbone of the host DNA.[2][4]

Raltegravir: Mechanism of Action

Raltegravir is a potent inhibitor that primarily targets the strand transfer step of HIV-1 integration.[4][5][6] Its mechanism of action involves binding to the active site of the integrase enzyme.[4][7] By chelating the two magnesium ions in the catalytic core, Raltegravir effectively blocks the binding of the host DNA, thereby preventing the covalent linkage of the viral DNA to the host genome.[7] This selective inhibition of strand transfer halts the integration process and, consequently, the replication of the virus.[4][5]

Signaling Pathway of HIV-1 Integration and Raltegravir Inhibition

Caption: HIV-1 Integration Pathway and Raltegravir's Point of Inhibition.

Quantitative Analysis of Raltegravir's Inhibitory Activity

Raltegravir exhibits a high degree of selectivity for the strand transfer reaction over the 3'-processing step. This is evident from the significant difference in the 50% inhibitory concentrations (IC50) for the two processes.

| Parameter | Value | Reference |

| Strand Transfer IC50 | 2 - 7 nM | [1][2] |

| 3'-Processing IC50 | ~7 µM | [8] |

| Selectivity Index (SI) | ~430 | [8] |

The Selectivity Index (SI) is the ratio of the IC50 for 3'-processing to the IC50 for strand transfer, indicating the inhibitor's preference for the latter reaction.

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of HIV-1 integrase to cleave a dinucleotide from the 3' end of a labeled DNA substrate. The inhibition of this activity by a compound like Raltegravir can be quantified.

Methodology: Real-Time PCR-Based Assay [9][10]

-

Substrate Preparation: A biotinylated double-stranded 100-mer oligonucleotide mimicking the HIV-1 LTR U5 end is used as the substrate.[9]

-

Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, DTT, MgCl₂ or MnCl₂, and the purified recombinant HIV-1 integrase.

-

Incubation: The integrase and substrate are incubated together, with or without the test inhibitor (e.g., Raltegravir), at 37°C.[9]

-

Capture of Processed Product: The reaction mixture is transferred to an avidin-coated tube. The biotinylated dinucleotide cleaved during the 3'-processing reaction binds to the avidin-coated surface.[9]

-

Washing: The wells are washed to remove unprocessed substrate and other reaction components.

-

Quantification: The amount of unprocessed biotinylated HIV-1 LTR substrate remaining is quantified by real-time PCR using specific primers and a probe. A higher Ct value indicates greater 3'-processing activity (less unprocessed substrate) and lower inhibitory effect.[9]

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of HIV-1 integrase to integrate a donor DNA substrate into a target DNA substrate.

Methodology: ELISA-Based Assay

-

Plate Coating: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.

-

Enzyme Binding: Purified full-length recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

-

Inhibitor Addition: The test compound (e.g., Raltegravir) is added to the wells.

-

Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin) is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.

-

Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.

-

Signal Quantification: A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured at 450 nm. A decrease in absorbance in the presence of the inhibitor indicates inhibition of the strand transfer reaction.

Experimental Workflow for HIV-1 Integrase Inhibition Assays

Caption: Workflow for 3'-Processing and Strand Transfer Inhibition Assays.

Conclusion

Raltegravir represents a significant advancement in antiretroviral therapy by specifically targeting the strand transfer activity of HIV-1 integrase. Its high potency and selectivity make it an effective component of combination antiretroviral therapy. The detailed biochemical assays described herein are crucial tools for the discovery and characterization of novel integrase inhibitors, facilitating the development of next-generation therapeutics to combat HIV-1 infection and the emergence of drug resistance.

References

- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ruclear.co.uk [ruclear.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]

- 8. Selectivity for strand-transfer over 3′-processing and susceptibility to clinical resistance of HIV-1 integrase inhibitors are driven by key enzyme–DNA interactions in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of HIV-1 Integrase Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "HIV-1 integrase inhibitor 7" is not publicly well-defined. This guide utilizes Raltegravir, the first-in-class approved HIV-1 integrase strand transfer inhibitor, as a representative molecule to illustrate the core principles and methodologies for evaluating the in vitro efficacy of this class of compounds.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro efficacy of a representative HIV-1 integrase inhibitor, Raltegravir. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the inhibitor's mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This document includes structured data tables for easy comparison of efficacy metrics and detailed methodologies for key experiments. Additionally, it features Graphviz diagrams to visualize signaling pathways, experimental workflows, and logical relationships, adhering to specified design constraints.

Mechanism of Action: Targeting HIV-1 Integration

HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer.[1] Integrase inhibitors, such as Raltegravir, function by binding to the active site of the integrase enzyme, a process that is facilitated by the presence of divalent metal ions (typically Mg2+).[2] By occupying the active site, the inhibitor prevents the strand transfer step, thereby blocking the covalent linkage of the viral DNA to the host chromosome.[3][4] This action effectively halts the viral replication cycle.[5]

Figure 1: Mechanism of Action of HIV-1 Integrase Inhibitors.

Quantitative In Vitro Efficacy Data

The in vitro efficacy of an HIV-1 integrase inhibitor is quantified by several key parameters: the 50% inhibitory concentration (IC50) in biochemical assays, the 50% effective concentration (EC50) in cell-based antiviral assays, and the 50% cytotoxic concentration (CC50) to assess selectivity.

| Parameter | Assay Type | Value (Raltegravir) | Cell Line/System | Reference(s) |

| IC50 | Cell-Free Strand Transfer | 2-7 nM | Purified HIV-1 Integrase | [3] |

| Cell-Free Strand Transfer | 90 nM | Wild-Type PFV Integrase | [6] | |

| Cell-Free Strand Transfer | 175 nM | HIV-1 Integrase | ||

| IC95 | Cell-Based Antiviral | 31 ± 20 nM | Human T lymphoid cells | [7][8] |

| EC50 | Cell-Based Antiviral | 1.4 nM | MT-4 cells | [6] |

| Cell-Based Antiviral | 1.8 nM | MT-4 cells | [6] | |

| Cell-Based Antiviral | 2.0 nM | MT-4 cells | [6] | |

| CC50 | Cytotoxicity (MTT Assay) | > 100 µM | Various human cell lines | [7] |

Note: IC50, EC50, and CC50 values can vary between studies due to differences in experimental conditions, such as enzyme or virus preparations, cell lines, and assay protocols.

Detailed Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (IC50 Determination)

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end, often biotin-labeled)

-

Target DNA (oligonucleotide, often labeled with a different tag, e.g., digoxigenin)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT)

-

Test compound (e.g., Raltegravir) and DMSO for dilutions

-

96-well plates (e.g., streptavidin-coated)

-

Detection reagents (e.g., anti-digoxigenin antibody conjugated to HRP, TMB substrate)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

In a 96-well plate, add the diluted test compound or DMSO (as a control).

-

Add the recombinant HIV-1 integrase to each well and pre-incubate for 15 minutes at 37°C.

-

Add a mixture of the donor and target DNA substrates to initiate the reaction.

-

Incubate the plate for 1-2 hours at 37°C to allow for the strand transfer reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add an anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.

-

Wash the plate again and add the TMB substrate.

-

After a short incubation, stop the reaction with a stop solution and read the absorbance at 450 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for HIV-1 Integrase Strand Transfer Assay.

Cell-Based Antiviral Assay (EC50 Determination)

This assay measures the effectiveness of a compound in inhibiting HIV-1 replication in a cell culture system.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

Cell culture medium and supplements

-

Test compound and DMSO

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit)

Procedure:

-

Seed the susceptible cells into a 96-well plate.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

After incubation, collect the cell supernatant.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the positive control and determine the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability. The MTT assay is a common method.

Materials:

-

Cell line used in the antiviral assay (e.g., MT-4)

-

Cell culture medium

-

Test compound and DMSO

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at the same density as the antiviral assay.

-

Add serial dilutions of the test compound to the cells. Include untreated cells as a viability control.

-

Incubate for the same duration as the antiviral assay (3-5 days).

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm.

-

Calculate the percent cytotoxicity for each compound concentration relative to the untreated control and determine the CC50 value.

Figure 3: Relationship of In Vitro Efficacy Parameters.

Conclusion

The in vitro evaluation of HIV-1 integrase inhibitors is a critical component of the drug discovery and development process. Through a combination of biochemical and cell-based assays, it is possible to quantify the potency, efficacy, and selectivity of these compounds. The representative data for Raltegravir demonstrates the high potency and selectivity that characterize this class of antiretroviral agents. The detailed protocols provided in this guide offer a framework for the consistent and reliable assessment of novel HIV-1 integrase inhibitors.

References

- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Role of raltegravir in the management of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Navigating the Therapeutic Landscape of HIV-1: A Technical Guide to Dolutegravir, a Key Integrase Inhibitor

Disclaimer: Information regarding a specific "HIV-1 integrase inhibitor 7" with CAS number 204268-03-1 is not available in the public scientific literature. Therefore, this technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of a representative and well-characterized HIV-1 integrase strand transfer inhibitor, Dolutegravir (DTG) , to fulfill the core requirements of the user request.

Introduction

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] Its potent antiviral activity, high barrier to resistance, and favorable pharmacokinetic profile have established it as a preferred agent in treatment-naïve and treatment-experienced patients.[2][3] This guide delves into the intricate pharmacokinetic and pharmacodynamic properties of Dolutegravir, providing researchers, scientists, and drug development professionals with a detailed understanding of its clinical pharmacology.

Pharmacodynamics: Mechanism of Action and Antiviral Activity

The primary pharmacodynamic effect of Dolutegravir is the potent and specific inhibition of the HIV-1 integrase enzyme.[4] This enzyme is crucial for the covalent insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[4]

Mechanism of Action

Dolutegravir acts as an integrase strand transfer inhibitor (INSTI).[4] It chelates the magnesium ions within the catalytic core of the integrase enzyme, effectively blocking the strand transfer step of viral DNA integration. This prevents the formation of a stable provirus and halts the viral replication process.

In Vitro Antiviral Activity

Dolutegravir exhibits potent activity against a wide range of HIV-1 subtypes. The following table summarizes its in vitro potency.

| Parameter | Value | Cell Type |

| IC50 (Wild-Type HIV-1) | 0.5 - 2.1 nM | Peripheral Blood Mononuclear Cells (PBMCs) |

| Protein-Adjusted IC90 | 64 ng/mL | - |

Pharmacokinetics: ADME Profile

The clinical efficacy and safety of Dolutegravir are underpinned by its favorable pharmacokinetic properties, characterized by good oral absorption, high plasma protein binding, and a long terminal half-life that supports once-daily dosing.[1][3]

Absorption

Dolutegravir is readily absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically observed between 2 and 3 hours post-dose.[1] Co-administration with a moderate-fat meal increases the extent of absorption, leading to higher AUC and Cmax values.

Distribution

Dolutegravir is extensively bound to plasma proteins (>99%), primarily albumin.[1] Its volume of distribution is relatively small, suggesting limited partitioning into deep tissues.

Metabolism

The primary route of metabolism for Dolutegravir is glucuronidation via the UGT1A1 enzyme.[4] A minor metabolic pathway involves the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Due to its primary metabolic pathway, Dolutegravir has a low potential for clinically significant drug-drug interactions with medications metabolized by other CYP enzymes.[2]

Excretion

The majority of an administered dose of Dolutegravir is eliminated in the feces as unchanged drug and its glucuronide metabolite. A smaller fraction is excreted in the urine. The terminal half-life of Dolutegravir is approximately 14 hours, which supports a once-daily dosing regimen.[1]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Dolutegravir in healthy adult subjects.

| Parameter | Value (50 mg once daily) |

| Tmax (hours) | 2 - 3 |

| Cmax (ng/mL) | 3,600 |

| AUC (0-24h) (ng*h/mL) | 53,600 |

| Terminal Half-life (hours) | ~14 |

| Apparent Clearance (L/h) | 1.0 |

| Volume of Distribution (L) | 17 - 20 |

| Protein Binding (%) | >99 |

Experimental Protocols

In Vitro Antiviral Activity Assay

A common method to determine the in vitro antiviral activity of Dolutegravir is the MT-4 cell-based assay.

Protocol:

-

Cell Culture: MT-4 cells are maintained in appropriate culture medium.

-

Drug Dilution: A stock solution of Dolutegravir is serially diluted to create a range of concentrations.

-

Infection: MT-4 cells are plated in 96-well plates and infected with a laboratory-adapted strain of HIV-1 in the presence of the various concentrations of Dolutegravir.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

-

Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

-

Data Analysis: The concentration of Dolutegravir that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Humans

Pharmacokinetic parameters of Dolutegravir are typically determined in Phase I clinical trials involving healthy volunteers.

Protocol:

-

Subject Recruitment: A cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled in the study.

-

Drug Administration: Subjects receive a single oral dose of Dolutegravir under controlled conditions (e.g., fasted or fed state).

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of Dolutegravir in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Conclusion

Dolutegravir's robust pharmacodynamic profile, characterized by potent inhibition of HIV-1 integrase, combined with its favorable pharmacokinetic properties, solidifies its role as a critical component of modern antiretroviral therapy. Its high barrier to resistance and manageable drug interaction profile further contribute to its clinical utility. This technical guide provides a foundational understanding of the key attributes of Dolutegravir, offering valuable insights for researchers and clinicians in the field of HIV drug development and treatment.

References

- 1. Discovery of HIV-1 integrase inhibitors: pharmacophore mapping, virtual screening, molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A historical sketch of the discovery and development of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. warnell.uga.edu [warnell.uga.edu]

- 4. researchgate.net [researchgate.net]

Early-Phase Research on HIV-1 Integrase Inhibitor S-1360: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early-phase research on S-1360, a pioneering HIV-1 integrase inhibitor. As one of the first integrase strand transfer inhibitors (INSTIs) to enter clinical trials, S-1360, a diketo acid (DKA) bioisostere, played a crucial role in validating HIV-1 integrase as a viable therapeutic target.[1][2] Although its development was ultimately halted due to unfavorable pharmacokinetic properties and a lack of in vivo efficacy, the foundational research on S-1360 provided critical insights for the development of subsequent successful integrase inhibitors.[1][3] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and cell-based assays for S-1360.

| Parameter | Value | Assay Type | Cell Line (if applicable) | Virus Strain (if applicable) | Reference |

| IC50 | 20 nM | Recombinant HIV-1 Integrase Catalytic Activity | N/A | N/A | [3] |

| EC50 | 200 nM | Antiviral Activity (MTT Assay) | MT-4 | HIV-1 IIIB | [3] |

| CC50 | 12 µM | Cytotoxicity (MTT Assay) | MT-4 | N/A | [3] |

Table 1: In Vitro and Cellular Activity of S-1360

Note: Preclinical pharmacokinetic data for S-1360 in animal models such as rats, dogs, or monkeys are not publicly available in detail. Reports consistently indicate that its development was terminated due to poor pharmacokinetic properties, including rapid metabolism and clearance.[1][3]

Mechanism of Action

S-1360 is an integrase strand transfer inhibitor (INSTI). Its mechanism of action is centered on the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the catalytic core of the HIV-1 integrase enzyme. This interaction is critical for the enzyme's function in integrating the viral DNA into the host cell's genome.

The HIV-1 integrase enzyme has a catalytic core domain that contains a conserved D, D, E motif (Asp64, Asp116, and Glu152). These amino acid residues coordinate two Mg²⁺ ions, which are essential for the strand transfer reaction. S-1360, with its diketo acid moiety, effectively binds to these metal ions, displacing the viral DNA from the active site and thereby preventing the covalent linkage of the viral DNA to the host chromosome.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of S-1360 are outlined below. These are representative methods based on standard assays used for HIV-1 integrase inhibitors during its period of development.

In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide Substrates:

-

Donor DNA (mimicking the viral DNA end), labeled with biotin.

-

Target DNA (mimicking the host DNA), labeled with a detectable marker (e.g., digoxigenin).

-

-

Assay Buffer: Typically contains HEPES, DTT, MnCl₂ or MgCl₂, and BSA.

-

S-1360 (or other test compounds) dissolved in DMSO.

-

Streptavidin-coated microplates.

-

Detection Reagent: e.g., Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

-

Substrate for HRP (e.g., TMB).

-

Stop Solution (e.g., H₂SO₄).

-

Plate reader.

Protocol:

-

Plate Preparation: Streptavidin-coated 96-well plates are washed with wash buffer.

-

Donor DNA Immobilization: Biotinylated donor DNA is added to the wells and incubated to allow binding to the streptavidin. Unbound DNA is washed away.

-

Integrase Binding: Recombinant HIV-1 integrase is added to the wells and incubated to allow it to bind to the immobilized donor DNA.

-

Inhibitor Addition: Serial dilutions of S-1360 (typically in DMSO, with final DMSO concentration kept below 1%) are added to the wells. A no-inhibitor control (DMSO only) is included.

-

Strand Transfer Reaction: The reaction is initiated by adding the labeled target DNA. The plate is incubated to allow the strand transfer reaction to proceed.

-

Detection:

-

The wells are washed to remove unbound target DNA.

-

Anti-digoxigenin-HRP antibody is added and incubated.

-

After washing, TMB substrate is added, and the color is allowed to develop.

-

The reaction is stopped with sulfuric acid.

-

-

Data Analysis: The absorbance is read at 450 nm. The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Antiviral Activity and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture model and assesses the compound's toxicity to the host cells.

Materials:

-

MT-4 cells (a human T-cell line highly susceptible to HIV-1).

-

HIV-1 laboratory strain (e.g., IIIB).

-

S-1360 (or other test compounds) dissolved in DMSO.

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization buffer (e.g., acidified isopropanol).

-

96-well microtiter plates.

-

CO₂ incubator.

-

Plate reader.

Protocol for Antiviral Activity (EC50):

-

Cell Seeding: MT-4 cells are seeded into 96-well plates.

-

Compound Addition: Serial dilutions of S-1360 are added to the wells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells. Control wells with uninfected cells and infected cells without inhibitor are included.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).[4][5][6]

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable, metabolically active cells convert the yellow MTT into purple formazan crystals.

-

Solubilization: Solubilization buffer is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is read at a specific wavelength (e.g., 570 nm). The percentage of cell protection is calculated relative to the infected, untreated control and the uninfected control. The EC50 value is determined by non-linear regression.

Protocol for Cytotoxicity (CC50): The protocol is identical to the antiviral activity assay, except that the cells are not infected with HIV-1. This measures the effect of the compound on cell viability alone. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

S-1360 was a significant step forward in the development of HIV-1 integrase inhibitors. The early-phase research clearly demonstrated its potent in vitro activity and validated the diketo acid scaffold as a viable pharmacophore for targeting the integrase enzyme. While its clinical development was not pursued due to pharmacokinetic limitations, the knowledge gained from the study of S-1360 and other early INSTIs directly contributed to the design and success of later-generation drugs that are now cornerstones of modern antiretroviral therapy. This guide serves as a technical resource for understanding the foundational work on this important early-stage HIV-1 integrase inhibitor.

References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of HIV-1 Integrase Inhibitors: A Technical Guide

An In-depth Examination of the Preclinical Validation of a Critical Antiretroviral Drug Class

Abstract

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome.[1] This process establishes a permanent, persistent infection. Due to its vital role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a premier target for antiretroviral therapy.[2] This technical guide provides a comprehensive overview of the target validation studies for a major class of antiretrovirals, the Integrase Strand Transfer Inhibitors (INSTIs). We will detail the core experimental protocols, present key quantitative data for market-approved INSTIs, and illustrate the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: HIV-1 Integrase as a Therapeutic Target

The HIV-1 replication cycle involves several key enzymatic steps, three of which—reverse transcription, integration, and protease-mediated maturation—have been successfully targeted by antiretroviral drugs. The integration process is a multi-step reaction orchestrated by the viral integrase enzyme. It begins with the 3'-end processing of the newly reverse-transcribed viral DNA within the pre-integration complex.[3] Subsequently, in a critical step known as strand transfer, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA.[3]

Integrase Strand Transfer Inhibitors (INSTIs) are designed to specifically block this strand transfer step.[4] By binding to the active site of the integrase, these inhibitors prevent the stable incorporation of the viral genome into the host DNA, thereby halting the replication cycle.[3][4] The first-generation INSTIs, Raltegravir and Elvitegravir, validated this mechanism, and were followed by second-generation drugs like Dolutegravir, Bictegravir, and the long-acting Cabotegravir, which offer improved resistance profiles and dosing regimens.[5][6][7]

Target validation for a novel INSTI follows a structured preclinical workflow designed to demonstrate potent and selective inhibition of the intended target, leading to effective viral suppression in cellular models without significant toxicity.

The Target Validation Workflow

The preclinical validation of a potential HIV-1 integrase inhibitor involves a tiered approach, moving from specific biochemical assays to more complex cell-based systems. This workflow is designed to rigorously assess the compound's potency, specificity, and safety profile before it can be considered for further development.

Quantitative Data Summary

The efficacy and selectivity of an inhibitor are quantified by several key parameters. The half-maximal inhibitory concentration (IC50) measures the potency in a biochemical assay, while the half-maximal effective concentration (EC50) indicates its potency in a cell-based antiviral assay. The 50% cytotoxic concentration (CC50) measures the compound's toxicity to host cells. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a critical measure of the therapeutic window.[8]

Below are summary tables of reported values for approved INSTIs against wild-type (WT) HIV-1.

Table 1: Biochemical Inhibition of HIV-1 Integrase Strand Transfer

| Compound | IC50 (nM) | Reference(s) |

| Raltegravir | 2 - 7 | [3] |

| Elvitegravir | ~7.5 | [5] |

| Dolutegravir | 33 | [9] |

| Bictegravir | 7.5 ± 0.3 | [2][4][5] |

| Cabotegravir | 77.8 ± 22.4 | [10][11] |

Note: IC50 values can vary based on specific assay conditions, such as enzyme and substrate concentrations.

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

| Compound | EC50 (nM) | CC50 (µM) | Cell Type | Reference(s) |

| Raltegravir | ~1.4 - 2 | >100 | MT-4 cells | [12] |

| Elvitegravir | 0.3 - 0.9 | >50 | Various | [13] |

| Dolutegravir | 0.5 - 2.1 | >50 | PBMCs, MT-4 cells | [14] |

| Bictegravir | 1.5 - 2.4 | >30 | MT-2, MT-4 cells | [2][5] |

| Cabotegravir | 0.2 - 0.56 | >50 | PBMCs | [6][11] |

Note: EC50 and CC50 values are highly dependent on the cell line and viral strain used in the assay.

Detailed Experimental Protocols

Biochemical Assay: Integrase Strand Transfer Inhibition

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of integration using purified recombinant HIV-1 integrase and synthetic DNA oligonucleotides that mimic the viral DNA ends.

Objective: To determine the IC50 value of a test compound against the strand transfer reaction.

General Protocol (ELISA-based):

-

Plate Preparation: Streptavidin-coated 96-well plates are coated with a double-stranded donor substrate (DS) DNA oligonucleotide that mimics the HIV-1 LTR U5 end and contains a biotin label.[15]

-

Enzyme Binding: After washing away unbound DS DNA, the wells are blocked (e.g., with blocking buffer from a kit) and then incubated with purified, full-length recombinant HIV-1 integrase.[16] The integrase binds to the immobilized DS DNA.

-

Inhibitor Addition: Following another wash step, serial dilutions of the test compound (inhibitor) are added to the wells and pre-incubated with the enzyme-DNA complex.[15]

-

Strand Transfer Reaction: A target substrate (TS) DNA oligonucleotide, which is modified with a label like digoxigenin (DIG), is added to the wells. The plate is incubated at 37°C to allow the strand transfer reaction to occur.[15] In this reaction, the integrase cleaves the DS DNA and ligates it to the TS DNA.

-

Detection: The reaction products (integrated DS-TS DNA) are detected using an antibody conjugate (e.g., anti-DIG-HRP) that specifically binds to the tag on the TS DNA.[15]

-

Signal Readout: A colorimetric substrate (like TMB) is added, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of strand transfer activity.

-

Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve fit.[17]

Cell-Based Assay: Antiviral Activity (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line or in primary human cells.

Objective: To determine the EC50 value of a test compound in a multi-cycle viral replication context.

General Protocol:

-

Cell Plating: T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.[2]

-

Compound Addition: The cells are treated with serial dilutions of the test compound.

-

Viral Infection: A known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) is added to the wells to infect the cells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Quantification of Viral Replication: After incubation, the cell culture supernatant is harvested. The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using a commercial ELISA kit.

-

Data Analysis: The p24 concentrations are plotted against the test compound concentration. The EC50 value, the concentration at which viral replication is inhibited by 50%, is determined using a dose-response curve.[2]

Cell-Based Assay: Cytotoxicity (MTS/MTT Assay)

This assay assesses the general toxicity of the compound to the host cells used in the antiviral assay. It is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the cells.[8]

Objective: To determine the CC50 value of a test compound.

General Protocol:

-

Cell Plating: The same uninfected cell line used for the antiviral assay (e.g., MT-4 cells, PBMCs) is seeded in 96-well plates at the same density.[18]

-

Compound Addition: Serial dilutions of the test compound are added to the cells.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.

-

Viability Assessment: A viability reagent, such as MTS or MTT, is added to each well.[19] Viable, metabolically active cells convert the tetrazolium salt in the reagent into a colored formazan product.[18]

-

Signal Readout: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability relative to untreated control cells is plotted against the compound concentration. The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the resulting curve.[18][20]

Mechanism of Action Visualization

Integrase Strand Transfer Inhibitors (INSTIs) function by chelating essential divalent metal ions (typically Mg2+) in the active site of the HIV-1 integrase enzyme. This action prevents the catalytic strand transfer reaction, effectively blocking the integration of viral DNA into the host genome.

Conclusion

The target validation process for HIV-1 integrase inhibitors is a robust paradigm in modern drug discovery. Through a systematic evaluation of biochemical potency, cellular antiviral efficacy, and cytotoxicity, researchers can identify and optimize lead compounds with a high probability of clinical success. The INSTIs, including Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir, exemplify the success of this approach, having become cornerstone components of highly active antiretroviral therapy (HAART). The methodologies and principles outlined in this guide provide a framework for the continued discovery and development of novel antiretroviral agents targeting HIV-1 integrase and other critical viral enzymes.

References

- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dolutegravir: a new integrase strand transfer inhibitor for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mybiosource.com [mybiosource.com]

- 16. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

- 19. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]

- 20. labinsights.nl [labinsights.nl]

The Dawn of a New HIV Treatment: A Technical History of Diketo Acid Integrase Inhibitors

A pivotal breakthrough in the fight against HIV/AIDS emerged from the discovery of a novel class of antiretroviral drugs: the HIV-1 integrase inhibitors. Among the earliest and most influential of these were the diketo acid (DKA) derivatives, which laid the groundwork for the development of life-saving medications. This technical guide provides an in-depth review of the history, mechanism of action, structure-activity relationships, and key experimental protocols associated with the foundational diketo acid HIV-1 integrase inhibitors.

Introduction: Targeting the Final Step of Viral Integration

Human Immunodeficiency Virus Type 1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN). This enzyme is responsible for the covalent insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive and persistent infection.[1] HIV-1 integrase has no functional equivalent in human cells, making it a highly attractive and selective target for antiretroviral therapy.[2] The integration process occurs in two main catalytic steps: 3'-processing, where the integrase removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are joined to the host DNA.[3]

A Historical Perspective: The Emergence of Diketo Acids

The quest for integrase inhibitors dates back to the early years of HIV research. While initial efforts identified various compounds with inhibitory activity, many lacked the specificity and potency required for clinical development. A significant milestone was achieved in the late 1990s and early 2000s by researchers at Merck.[1] Through extensive screening and medicinal chemistry efforts, they identified a series of compounds characterized by a β-diketo acid (DKA) moiety.[4] These DKA derivatives were found to be potent inhibitors of the strand transfer step of HIV-1 integration.[5]

Two of the most well-documented early DKA inhibitors from this era are L-731,988 and L-708,906.[5] These compounds demonstrated the potential of targeting integrase and served as crucial leads for the development of more advanced inhibitors. The work on these and other DKA derivatives ultimately paved the way for the first FDA-approved integrase inhibitor, Raltegravir, which also contains a key metal-chelating pharmacophore inspired by the DKA scaffold.[6]

Mechanism of Action: Selective Inhibition of Strand Transfer

The hallmark of the diketo acid class of inhibitors is their selective and potent inhibition of the strand transfer reaction, with significantly less activity against the 3'-processing step.[5][7] This selectivity is a key feature that distinguishes them from other classes of enzyme inhibitors.

The proposed mechanism of action for DKA inhibitors involves the chelation of divalent metal ions (typically Mg2+) within the active site of the integrase enzyme. These metal ions are essential for the catalytic activity of integrase. By binding to these metal ions, the DKA inhibitors effectively block the binding of the host DNA to the integrase-viral DNA complex, thereby preventing the strand transfer reaction from occurring.[5] This "interfacial" inhibition, where the inhibitor binds to a transient complex of the enzyme and its substrate (the viral DNA), is a sophisticated mechanism that contributes to the high specificity of these compounds.

References

- 1. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HIV integrase inhibitors: from diketoacids to heterocyclic templates: a history of HIV integrase medicinal chemistry at Merck West Point and Merck Rome (IRBM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

This technical guide provides a comprehensive overview of the HIV-1 integrase inhibitor L-870,810, also known as "HIV-1 integrase inhibitor 7". It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, intellectual property, and relevant experimental protocols.

Core Compound Information

Chemical Structure:

-

IUPAC Name: N-(4-fluorobenzyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

-

CAS Number: 410544-95-5

-

Molecular Formula: C₂₀H₁₉FN₄O₄S

-

Molecular Weight: 430.45 g/mol

L-870,810 belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.

**2. Mechanism of Action

L-870,810 is a potent and selective inhibitor of the HIV-1 integrase strand transfer (ST) reaction.[1] It exerts its antiviral effect by binding to the active site of the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome. This inhibition occurs after the initial 3'-processing step and specifically blocks the covalent insertion of the viral DNA into the host chromosome, a critical step in the viral replication cycle.[2][3]

dot

Caption: HIV-1 Replication Cycle and Inhibition by L-870,810.

Quantitative Data

Table 1: In Vitro Activity of L-870,810

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (Strand Transfer) | 60 nM | In vitro strand transfer assay | [4] |

| IC₅₀ (3'-Processing) | 12.3 µM | In vitro 3'-processing assay | [4] |

| EC₉₅ (Antiviral) | ~15 nM | Cell-based antiviral assay | [2] |

Table 2: Preclinical Pharmacokinetic Parameters of a Novel Integrase Inhibitor (Illustrative)

Note: Specific pharmacokinetic data for L-870,810 is limited in publicly available literature. The following table illustrates typical parameters evaluated for novel HIV integrase inhibitors and is based on data for a different novel inhibitor.[5]

| Parameter | Value | Species | Dosing |

| Cₚ (Plasma Concentration) | 6,403 ng/mL | Sprague Dawley Rat | 10 mg/kg IV |

| AUCᵢₙf | 3,737 hr*ng/mL | Sprague Dawley Rat | 10 mg/kg IV |

| t₁/₂ (Half-life) | 6.1 hr | Sprague Dawley Rat | 10 mg/kg IV |

| Bioavailability | Acceptable | Sprague Dawley Rat | Oral |

| NOAEL | > 500 mg/kg/day | Sprague Dawley Rat | Oral |

| MTD | > 500 mg/kg/day | Sprague Dawley Rat | Oral |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for assessing the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

dot

Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant HIV-1 integrase is diluted in a suitable reaction buffer.

-

A biotinylated donor DNA duplex, mimicking the U5 end of the HIV-1 long terminal repeat, is prepared.

-

A digoxigenin-labeled target DNA duplex is prepared.

-

Serial dilutions of L-870,810 are prepared in DMSO and then diluted in the reaction buffer.

-

-

Reaction Setup:

-

In a 96-well plate, the recombinant HIV-1 integrase is pre-incubated with the biotinylated donor DNA and varying concentrations of L-870,810 for 15 minutes at room temperature to allow for complex formation.

-

The strand transfer reaction is initiated by the addition of the digoxigenin-labeled target DNA.

-

The reaction mixture is incubated for 30-60 minutes at 37°C.

-

-

Detection:

-

The reaction products are transferred to a streptavidin-coated microplate and incubated to allow the capture of the biotinylated donor DNA and any integrated products.

-

The plate is washed to remove unbound reagents.

-

An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added and incubated.

-

After another wash step, a colorimetric HRP substrate (e.g., TMB) is added.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the inhibitory activity of the compound.

-

Antiviral Activity Assay in Cell Culture

This protocol describes a method to determine the efficacy of L-870,810 in inhibiting HIV-1 replication in a cell-based model.

Methodology:

-

Cell Culture and Infection:

-

A susceptible T-cell line (e.g., MT-4, PM1) is cultured in appropriate media.

-

Cells are seeded in a 96-well plate.

-

Serial dilutions of L-870,810 are added to the wells.

-

The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

-

-

Incubation:

-

The infected cells are incubated for a period of 3 to 7 days at 37°C in a CO₂ incubator to allow for viral replication.

-

-

Quantification of Viral Replication:

-

p24 Antigen ELISA: The concentration of the viral capsid protein p24 in the culture supernatant is quantified using a commercially available ELISA kit. A reduction in p24 levels in treated wells compared to untreated controls indicates antiviral activity.

-

Reporter Gene Assay: If using a cell line containing an HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase), the reporter gene activity is measured. Inhibition of viral replication will result in a decrease in reporter gene expression.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of L-870,810 on the host cells used in the antiviral assays.[6][7][8]

Methodology:

-

Cell Seeding and Treatment:

-

The same cell line used for the antiviral assay is seeded in a 96-well plate.

-

Serial dilutions of L-870,810 are added to the wells, mirroring the concentrations used in the antiviral assay.

-

The plate is incubated for the same duration as the antiviral assay (e.g., 3 to 7 days).

-

-

MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of approximately 570 nm. A decrease in absorbance in treated wells compared to untreated controls indicates cytotoxicity.

-

Mechanism of Resistance

Resistance to L-870,810 has been associated with specific mutations in the HIV-1 integrase gene.[1] These mutations typically occur within the active site of the enzyme and can reduce the binding affinity of the inhibitor. Notably, the resistance profiles for naphthyridine carboxamides like L-870,810 can be distinct from those of other classes of integrase inhibitors, such as the diketo acids.[1] For example, the N155H mutation in integrase has been shown to confer resistance to L-870,810.[1]

dot

Caption: Mechanism of Resistance to L-870,810.

Intellectual Property and Patents

L-870,810 and related 8-hydroxy-(1,6)-naphthyridine-7-carboxamide compounds are covered by patents assigned to Merck & Co., Inc. While the original patents may be approaching their expiration, the intellectual property landscape for HIV-1 integrase inhibitors is complex and includes patents on specific compounds, formulations, and methods of use. A key patent family covering this class of compounds is US Patent 6,548,546 , filed in 2000.[9] Subsequent patents and applications may cover improvements, new formulations, or combination therapies involving this scaffold. Researchers and drug developers should conduct a thorough patent search to ascertain the current intellectual property status.

Clinical Development Status

L-870,810 demonstrated potent antiviral activity and was the first integrase inhibitor to show a reduction in viral load in HIV-1 infected patients.[2] However, its clinical development was halted due to observed liver and kidney toxicity in long-term animal studies.[2] Despite this, L-870,810 remains an important tool compound for research and a foundational structure for the development of subsequent, safer, and more effective HIV-1 integrase inhibitors.

References

- 1. Mechanisms of human immunodeficiency virus type 1 concerted integration related to strand transfer inhibition and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. US6548546B2 - HIV integrase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of HIV-1 Integrase Inhibitor Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[1][2] This makes it a prime target for antiretroviral therapy.[1][2] The development of HIV-1 integrase inhibitors has been a significant advancement in the treatment of HIV/AIDS. High-throughput screening (HTS) plays a pivotal role in the discovery of novel and potent integrase inhibitors by enabling the rapid screening of large compound libraries.[3][4] These application notes provide detailed methodologies for key experiments in the screening of analogs of "HIV-1 integrase inhibitor 7," a representative lead compound.

HIV-1 Integrase Catalytic Pathway and Inhibition

HIV-1 integrase catalyzes two main reactions: 3'-processing and strand transfer.[1][5] In 3'-processing, the integrase removes a dinucleotide from each 3' end of the viral DNA. Subsequently, during strand transfer, the processed viral DNA is covalently inserted into the host chromosome.[1][5] Integrase inhibitors primarily work by blocking the strand transfer step, often by chelating divalent metal ions in the enzyme's active site, which are essential for its catalytic activity.[6]

Caption: HIV-1 Integrase Catalytic Pathway and Point of Inhibition.

High-Throughput Screening Workflow

The general workflow for identifying novel HIV-1 integrase inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and characterize their mechanism of action.

Caption: General workflow for high-throughput screening of HIV-1 integrase inhibitors.

Experimental Protocols

Biochemical High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Strand Transfer Assay

This assay is designed to identify inhibitors of the strand transfer step of the HIV-1 integrase reaction.[4]

Materials:

-

Recombinant full-length HIV-1 integrase

-

Donor DNA (biotinylated oligonucleotide mimicking the viral LTR end)

-

Acceptor DNA (oligonucleotide labeled with a fluorescent acceptor, e.g., d2)

-

Streptavidin-XL665 (fluorescent donor)

-

Assay Buffer: 20 mM HEPES pH 7.5, 130 mM NaCl, 10 mM MgCl₂, 5 mM DTT

-

384-well low-volume black plates

-

Test compounds (analogs of "this compound") dissolved in DMSO

Protocol:

-

Prepare the integrase-donor DNA complex by incubating recombinant HIV-1 integrase with the biotinylated donor DNA in assay buffer for 30 minutes at room temperature.

-

Add 2 µL of the test compound solution in DMSO or DMSO alone (for control wells) to the wells of a 384-well plate.

-

Add 10 µL of the pre-formed integrase-donor DNA complex to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the strand transfer reaction by adding 8 µL of the acceptor DNA solution.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction and detect the product by adding 10 µL of Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.

Cell-Based High-Throughput Screening: Lentiviral Vector-Based Assay

This assay measures the inhibition of HIV-1 integration in a cellular context.[3]

Materials:

-

MT-4 cells (or other susceptible cell line)

-

HIV-1 based lentiviral vector encoding a reporter gene (e.g., luciferase or GFP)

-

Control drugs (e.g., Raltegravir)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well or 384-well clear-bottom white plates (for luciferase) or black plates (for GFP)

-

Test compounds (analogs of "this compound")

Protocol:

-

Seed MT-4 cells into 96-well or 384-well plates at an appropriate density and incubate overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

-

Infect the cells with the HIV-1 based lentiviral vector.

-

Incubate the infected cells for 48-72 hours.

-

Measure the reporter gene expression:

-

For luciferase: Lyse the cells and add luciferase substrate. Measure luminescence using a luminometer.

-

For GFP: Measure fluorescence using a fluorescence plate reader or by flow cytometry.

-

-

Determine the EC₅₀ value for each compound by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds to ensure that the observed antiviral activity is not due to cell death.

Materials:

-

MT-4 cells (or the same cell line used in the cell-based assay)

-

Cell Titer-Glo® Luminescent Cell Viability Assay kit (or similar)

-

96-well or 384-well opaque-walled plates

-

Test compounds

Protocol:

-

Seed cells in 96-well or 384-well plates as for the cell-based assay.

-

Treat the cells with the same concentrations of test compounds used in the antiviral assay.

-

Incubate for the same duration as the antiviral assay (48-72 hours).

-

Add the Cell Titer-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the CC₅₀ (50% cytotoxic concentration) for each compound.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of analogs of "this compound," along with data for known inhibitors for comparison.

Table 1: Biochemical Assay Data for HIV-1 Integrase Inhibitor Analogs

| Compound | Strand Transfer IC₅₀ (nM) | 3'-Processing IC₅₀ (nM) | Selectivity Index (3'-P/ST) |

| Inhibitor 7 | 15 | >10,000 | >667 |

| Analog 7a | 8 | >10,000 | >1250 |

| Analog 7b | 25 | >10,000 | >400 |

| Analog 7c | 5 | >10,000 | >2000 |

| Raltegravir | 7 | >10,000 | >1428 |

| Elvitegravir | 5 | >10,000 | >2000 |

| Dolutegravir | 2.5 | >10,000 | >4000 |

Table 2: Cell-Based Assay and Cytotoxicity Data for HIV-1 Integrase Inhibitor Analogs

| Compound | Antiviral EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |

| Inhibitor 7 | 30 | >50 | >1667 |

| Analog 7a | 15 | >50 | >3333 |

| Analog 7b | 50 | >50 | >1000 |

| Analog 7c | 10 | >50 | >5000 |

| Raltegravir | 10 | >100 | >10000 |

| Elvitegravir | 8 | >100 | >12500 |

| Dolutegravir | 3 | >100 | >33333 |

Conclusion

The described high-throughput screening assays and protocols provide a robust framework for the identification and characterization of novel HIV-1 integrase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen large compound libraries, identify potent inhibitors, and evaluate their therapeutic potential. The systematic evaluation of structure-activity relationships through the screening of analog libraries is a critical step in the development of next-generation antiretroviral drugs.

References

- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 3. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Cell-Based Assays of HIV-1 Integrase Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral activity of "HIV-1 Integrase Inhibitor 7," a potent inhibitor of the HIV-1 integrase enzyme with an IC50 of 33.3 nM.[1][2] While specific cell-based antiviral (EC50) and cytotoxicity (CC50) data for "this compound" is not publicly available, this document outlines the standard methodologies and presents representative data from a well-characterized HIV-1 integrase inhibitor, S 1360, to guide your research.

Mechanism of Action of HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[3][4] This integration is a critical step for the establishment of a persistent infection. Integrase inhibitors block this process, specifically the strand transfer step, thereby preventing the virus from replicating.[3][5]

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the antiviral activity and cytotoxicity of a representative HIV-1 integrase inhibitor, S 1360, against the HIV-1 IIIB strain in MT-4 cells. This data is provided as a reference for the expected performance of a potent integrase inhibitor in a cell-based assay.

| Compound | Target | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| S 1360 | HIV-1 Integrase | MT-4 | HIV-1 IIIB | 200 | 12 | 60 |

Data for S 1360 is sourced from MedChemExpress.[1]

Experimental Protocols

Two common cell-based assays for evaluating the antiviral activity of HIV-1 integrase inhibitors are the MTT-based cytopathic effect (CPE) inhibition assay and the luciferase reporter gene assay.

Protocol 1: MTT-Based Cytopathic Effect (CPE) Inhibition Assay

This protocol determines the ability of an inhibitor to protect cells from virus-induced cell death.

Materials:

-

MT-4 cells

-

HIV-1 IIIB virus stock

-

This compound (or other test compounds)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Preparation: Prepare serial dilutions of "this compound" in culture medium.

-